molecular formula C15H11N5O3S B7458767 2-methyl-3-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

2-methyl-3-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B7458767
M. Wt: 341.3 g/mol
InChI Key: ALKRBMBWAGUORX-UHFFFAOYSA-N
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Description

Pyridine derivatives are common structural motifs in numerous bioactive molecules . They can be improved by introducing various functional groups into the pyridine scaffold . A new series of 1,3,4-thiadiazole derivatives bearing 2-pyridyl moiety was synthesized and their cytotoxicity was analyzed .


Molecular Structure Analysis

Molecular simulation methods were used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives, 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2) within a layered structure of zirconium 4-sulfophenylphosphonate .


Chemical Reactions Analysis

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles has been a focus of research . This includes traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Future Directions

The future directions in the field of pyridine derivatives involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-methyl-3-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c1-9-11(3-2-4-12(9)20(22)23)13(21)17-15-19-18-14(24-15)10-5-7-16-8-6-10/h2-8H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKRBMBWAGUORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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